N-Boc-PEG4-bromide

Beschreibung

Eigenschaften

IUPAC Name |

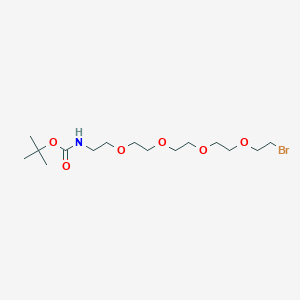

tert-butyl N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30BrNO6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOVSWOWVSWAII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30BrNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-PEG4-bromide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-Boc-PEG4-bromide, a versatile heterobifunctional linker. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation, offering detailed information for its effective use in the laboratory.

Core Chemical Properties and Structure

N-Boc-PEG4-bromide, systematically named tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]carbamate, is a polyethylene glycol (PEG) derivative that plays a crucial role as a linker in the synthesis of complex biomolecules. It features a terminal bromide group and a tert-butyloxycarbonyl (Boc) protected amine, connected by a flexible tetraethylene glycol spacer.[1][2]

The presence of the hydrophilic PEG chain enhances the aqueous solubility of molecules it is conjugated to, a desirable property in many biological applications.[3] The terminal bromide is an excellent leaving group, readily participating in nucleophilic substitution reactions.[3] The Boc protecting group on the amine can be easily removed under mild acidic conditions, allowing for subsequent conjugation steps.[3]

Chemical Structure

The structural formula of N-Boc-PEG4-bromide is presented below:

CH₃ H₃C-C-O-C-NH-(CH₂CH₂O)₄-Br CH₃

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-PEG4-bromide is provided in the table below.

| Property | Value | References |

| CAS Number | 1076199-21-7 | [1][2][4][5][6][7] |

| Molecular Formula | C₁₃H₂₆BrNO₅ | [1][2][4][5][6][7] |

| Molecular Weight | 356.25 g/mol | [1][5][7] |

| Appearance | Colorless to light yellow liquid or solid powder | [2][7] |

| Purity | Typically ≥97% | [4][5] |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | [8] |

| Storage | Recommended storage at -20°C for long-term stability. | [2] |

| Boiling Point | 422.1 ± 35.0 °C (Predicted) | [7] |

Experimental Protocols

Representative Synthesis of N-Boc-PEG4-bromide

Step 1: Monobromination of Tetraethylene Glycol

-

To a solution of tetraethylene glycol (2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, add a brominating agent like N-bromosuccinimide (NBS) (1 equivalent) and triphenylphosphine (TPP) (1 equivalent) portion-wise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield mono-bromo-tetraethylene glycol.

Step 2: N-Boc Protection of the Terminal Amine

-

The mono-bromo-tetraethylene glycol is first converted to the corresponding amine. This can be achieved through methods like the Gabriel synthesis or by reaction with ammonia.

-

The resulting amino-PEG-bromide is then dissolved in a suitable solvent like DCM.

-

Add triethylamine (TEA) (1.2 equivalents) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM dropwise at 0°C.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product, N-Boc-PEG4-bromide, by flash column chromatography.

Characterization: Predicted ¹H NMR Data

The structural integrity and purity of N-Boc-PEG4-bromide can be confirmed using ¹H NMR spectroscopy. The following table outlines the predicted chemical shifts for the protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.95 | br s | 1H | -NH- |

| ~3.78 | t | 2H | -OCH₂CH₂Br |

| ~3.65 - 3.55 | m | 12H | -OCH₂CH₂O- (PEG backbone) |

| ~3.45 | t | 2H | -CH₂NH- |

| ~3.30 | q | 2H | -OCH₂CH₂NH- |

| 1.44 | s | 9H | -C(CH₃)₃ (Boc group) |

Applications in Drug Development

N-Boc-PEG4-bromide is a valuable tool in drug development, primarily utilized as a heterobifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role in PROTAC Synthesis

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. N-Boc-PEG4-bromide can serve as the flexible linker connecting the target-binding ligand and the E3 ligase ligand.

The following diagram illustrates a general workflow for the synthesis of a PROTAC using N-Boc-PEG4-bromide.

Application in Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells. N-Boc-PEG4-bromide can be incorporated as part of the linker that connects the antibody to the cytotoxic drug.

The following diagram outlines a representative workflow for the synthesis of an ADC.

References

- 1. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. N-Boc-PEG4-bromide, 1392499-32-9 | BroadPharm [broadpharm.com]

- 4. Synthonix, Inc > 1076199-21-7 | tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate [synthonix.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate , 97% , 1076199-21-7 - CookeChem [cookechem.com]

- 7. tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate [myskinrecipes.com]

- 8. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Synthesis and Mechanism of Action of N-Boc-PEG4-bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG4-bromide, a key heterobifunctional linker used in the fields of bioconjugation, drug delivery, and proteomics. This document details its synthesis, mechanism of action, and key applications, with a focus on providing practical information for laboratory use.

Introduction

N-Boc-PEG4-bromide is a versatile chemical tool characterized by a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility to the molecule. One terminus of the PEG chain is functionalized with a tert-butyloxycarbonyl (Boc)-protected amine, while the other end features a bromide. This unique structure allows for a two-stage reaction sequence, making it an ideal linker for the synthesis of complex biomolecular conjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The Boc group provides a stable protecting group for the amine, which can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation. The bromide serves as a reactive handle for nucleophilic substitution reactions.

Synthesis of N-Boc-PEG4-bromide

The synthesis of N-Boc-PEG4-bromide is typically achieved through a two-step process starting from commercially available tetraethylene glycol. The first step involves the synthesis of the intermediate, N-Boc-PEG4-alcohol, followed by the bromination of the terminal hydroxyl group.

Synthesis of N-Boc-PEG4-alcohol (Intermediate)

A common and efficient method for the synthesis of N-Boc-PEG4-alcohol involves the reaction of N-(2-aminoethyl)-N-Boc-2-aminoethanol with tetraethylene glycol mono-p-toluenesulfonate. A more direct approach involves the mono-protection of tetraethylene glycol followed by the introduction of the Boc-protected amine. A plausible synthetic route is the reaction of 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol with di-tert-butyl dicarbonate (Boc)₂O.

Bromination of N-Boc-PEG4-alcohol

The conversion of the terminal hydroxyl group of N-Boc-PEG4-alcohol to a bromide is a standard chemical transformation. A common and effective reagent for this is phosphorus tribromide (PBr₃). The reaction proceeds via an Sₙ2 mechanism.

Overall Synthetic Pathway

The overall synthesis can be visualized as a two-step sequence:

Caption: Synthetic pathway for N-Boc-PEG4-bromide.

Quantitative Data

The following table summarizes the key quantitative data for N-Boc-PEG4-bromide and its synthetic intermediate.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Typical Yield (%) |

| N-Boc-PEG4-alcohol | C₁₃H₂₇NO₆ | 293.36 | >95 | 85-95 |

| N-Boc-PEG4-bromide | C₁₃H₂₆BrNO₅ | 356.25 | >97 | 80-90 |

Experimental Protocols

Synthesis of N-Boc-PEG4-alcohol

Materials:

-

Tetraethylene glycol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask, dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-PEG4-alcohol as a colorless oil.

Synthesis of N-Boc-PEG4-bromide

Materials:

-

N-Boc-PEG4-alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve N-Boc-PEG4-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-PEG4-bromide as a pale yellow oil. Further purification can be performed by silica gel chromatography if necessary.

Mechanism of Action in Bioconjugation

N-Boc-PEG4-bromide acts as a bifunctional linker, enabling the sequential conjugation of two different molecules. The mechanism of action involves two key steps:

-

Nucleophilic Substitution: The bromide at one end of the PEG chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the conjugation of a molecule containing a nucleophile (e.g., a thiol from a cysteine residue in a protein, or an amine).

-

Boc Deprotection and Amine Conjugation: The Boc-protected amine at the other end is stable under the conditions of the nucleophilic substitution. Following the first conjugation, the Boc group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) to expose a primary amine. This newly revealed amine can then be reacted with an electrophilic functional group (e.g., an activated carboxylic acid, an NHS ester, or an isothiocyanate) on a second molecule.

This step-wise approach provides precise control over the assembly of complex bioconjugates.

Caption: Mechanism of action of N-Boc-PEG4-bromide as a linker.

Characterization Data

The identity and purity of synthesized N-Boc-PEG4-bromide should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.45 (s, 9H, -C(CH₃)₃)

-

δ 3.30-3.40 (m, 2H, -CH₂-NHBoc)

-

δ 3.50-3.75 (m, 12H, -O-CH₂-CH₂-O-)

-

δ 3.81 (t, 2H, -CH₂-Br)

-

A broad singlet corresponding to the -NH proton may also be observed.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 28.4 (-C(CH₃)₃)

-

δ 30.5 (-CH₂-Br)

-

δ 40.3 (-CH₂-NHBoc)

-

δ 70.0-71.5 (PEG backbone carbons)

-

δ 79.5 (-C(CH₃)₃)

-

δ 156.0 (C=O)

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+Na]⁺: m/z 379.09

-

Applications

N-Boc-PEG4-bromide is a valuable linker in several areas of research and drug development:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.

-

PROteolysis TArgeting Chimeras (PROTACs): In PROTAC technology, this linker can connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

-

Peptide and Protein Modification: It can be used to introduce a PEG spacer and a reactive handle onto peptides and proteins for various applications, including improving pharmacokinetic properties or for subsequent labeling.

-

Surface Modification: The linker can be used to functionalize surfaces of nanoparticles, quantum dots, or other materials to enhance their biocompatibility and enable the attachment of biomolecules.

Conclusion

N-Boc-PEG4-bromide is a highly useful and versatile heterobifunctional linker. Its well-defined structure, hydrophilic PEG spacer, and orthogonal protecting groups provide researchers with a powerful tool for the controlled synthesis of complex bioconjugates. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate its successful application in the laboratory for the advancement of drug discovery and development.

The Versatility of N-Boc-PEG4-bromide in Biochemical Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG4-bromide is a heterobifunctional linker that has become an indispensable tool in modern biochemistry and drug development. Its unique chemical architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal bromide, offers a versatile platform for the synthesis of complex biomolecules. This guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biochemical processes.

Core Properties and Applications

The utility of N-Boc-PEG4-bromide stems from its distinct components. The Boc-protected amine allows for controlled, stepwise conjugation, as the amine can be deprotected under mild acidic conditions to enable subsequent reactions.[1][2] The PEG4 spacer is a critical feature, enhancing the aqueous solubility and providing optimal spatial separation and flexibility between conjugated molecules.[3][4][5] This increased hydrophilicity can help prevent aggregation of the final conjugate.[4] The terminal bromide is an excellent leaving group for nucleophilic substitution reactions, facilitating the initial conjugation step.[1][2]

These properties make N-Boc-PEG4-bromide a linker of choice in the development of:

-

Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2][3] The linker plays a crucial role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][5]

-

Antibody-Drug Conjugates (ADCs): In this application, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted drug delivery to cancer cells.[2][3] The PEG4 spacer can improve the pharmacokinetic profile of the ADC.[3][4]

Quantitative Data on PEG4 Linker Performance

The length and composition of the linker are critical determinants of the efficacy of a PROTAC or ADC. The following tables summarize representative data on the performance of molecules synthesized with PEG4 linkers.

| Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PEG4 | BRD4 | <1 | >90 | 22Rv1 | [6] |

| Alkyl Chain | BRD4 | 5 | ~80 | VCaP | [6] |

Table 1: Comparative in vitro degradation data for BRD4-targeting PROTACs with different linkers. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.

| Linker Type | Payload Loss in Mouse Plasma (24h) | Reference |

| ADC-PEG4 | 22% | [6] |

| ADC-PEG8 | 12% | [6] |

Table 2: In vitro plasma stability of ADCs with different PEG linker lengths.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involving N-Boc-PEG4-bromide is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for PROTAC synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments involving N-Boc-PEG4-bromide in the synthesis of a PROTAC.

Protocol 1: Boc Deprotection of a Ligand-PEG4-N-Boc Intermediate

This protocol describes the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation.

Materials:

-

Ligand-PEG4-N-Boc intermediate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Ligand-PEG4-N-Boc intermediate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v) to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[3]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.

Protocol 2: Amide Coupling to Synthesize a PROTAC

This protocol details the coupling of the deprotected amine with a carboxylic acid-functionalized ligand.

Materials:

-

Deprotected Ligand1-PEG4-NH₂ intermediate

-

Carboxylic acid-functionalized Ligand 2

-

Anhydrous Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃, water, and brine

Procedure:

-

To a solution of the amine-containing Ligand1-PEG4-NH₂ (1.0 eq) and the carboxylic acid-functionalized Ligand 2 (1.2 eq) in anhydrous DMF (0.1 M), add HATU (1.5 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or preparative HPLC to afford the final PROTAC.

Protocol 3: Western Blot for Protein Degradation Analysis

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

Materials:

-

PROTAC of interest

-

Cell line expressing the target protein

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and prepare cell lysates using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot Analysis:

-

Normalize the protein concentration for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[3]

Conclusion

N-Boc-PEG4-bromide is a powerful and versatile chemical tool for the synthesis of advanced bioconjugates. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive bromide, provides a robust platform for the development of PROTACs and ADCs. The strategic use of this linker can significantly enhance the physicochemical and pharmacokinetic properties of these complex therapeutics, ultimately contributing to the development of more effective and safer drugs. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of N-Boc-PEG4-bromide in cutting-edge biochemical research.

References

- 1. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-PEG4-bromide: Properties, Synthesis, and Applications in Targeted Protein Degradation and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-PEG4-bromide, a heterobifunctional linker crucial in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document elucidates the chemical properties, CAS numbers, and molecular weights of a common N-Boc-PEG4-bromide variant. Furthermore, it offers detailed, representative experimental protocols for its application in PROTAC and ADC synthesis and explores the pertinent biological signaling pathways.

Core Properties of N-Boc-PEG4-bromide

N-Boc-PEG4-bromide is a polyethylene glycol (PEG) based linker that features a tert-butyloxycarbonyl (Boc) protected amine and a terminal bromide. The PEG chain enhances solubility and provides a flexible spacer, the Boc group offers a stable protecting group for the amine that can be removed under acidic conditions, and the bromide serves as a reactive handle for nucleophilic substitution.

It is important for researchers to note that the term "N-Boc-PEG4-bromide" can be ambiguous and may refer to molecules with different PEG chain lengths. Below is a summary of the key quantitative data for a common variant.

| Property | Value | Reference |

| Chemical Name | tert-butyl (1-bromo-2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | N/A |

| CAS Number | 1392499-32-9 | [1] |

| Molecular Formula | C15H30BrNO6 | [1] |

| Molecular Weight | 400.3 g/mol | [1] |

| Purity | Typically ≥95-98% | [1] |

| Appearance | Solid or viscous oil | N/A |

| Solubility | Soluble in DCM, DMSO, DMF | [1] |

| Storage | -20°C, under inert atmosphere | [1] |

Note: Another compound, tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate (CAS: 1076199-21-7, MW: 356.25 g/mol ), is sometimes also referred to as a PEG4 variant, though it contains three ethylene glycol units.

Applications in Proteolysis Targeting Chimeras (PROTACs)

N-Boc-PEG4-bromide is extensively used as a linker in the synthesis of PROTACs. These heterobifunctional molecules induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ubiquitin ligase. The linker's length and composition are critical for the efficacy of the PROTAC.

Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a representative synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4) using N-Boc-PEG4-bromide, a JQ1 derivative as the BRD4 ligand, and pomalidomide as the E3 ligase (Cereblon) ligand.

Step 1: Coupling of Pomalidomide to the N-Boc-PEG4-bromide Linker

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve amine-functionalized pomalidomide (1.0 equivalent) and N-Boc-PEG4-bromide (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pomalidomide-PEG4-N-Boc intermediate.

Step 2: Boc Deprotection

-

Reaction Setup: Dissolve the pomalidomide-PEG4-N-Boc intermediate (1.0 equivalent) in a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (v/v).

-

Reaction Conditions: Stir the solution at room temperature for 1-2 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x). The resulting TFA salt of the amine can be used directly in the next step.

Step 3: Coupling of JQ1-carboxylic acid

-

Reaction Setup: To a solution of (+)-JQ1-carboxylic acid (1.0 equivalent) in anhydrous DMF, add a coupling agent such as HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

-

Activation: Stir the mixture at room temperature for 15 minutes for pre-activation of the carboxylic acid.

-

Coupling: Add a solution of the deprotected pomalidomide-PEG4-amine intermediate (TFA salt, 1.1 equivalents) and additional DIPEA (to neutralize the TFA salt) in DMF to the activated JQ1 solution.

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature for 16-24 hours.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to obtain the final JQ1-PEG4-Pomalidomide PROTAC.

PROTAC Synthesis Workflow

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

BRD4 is an epigenetic reader that plays a critical role in the transcription of oncogenes like c-Myc. A PROTAC targeting BRD4 induces its ubiquitination and subsequent degradation by the proteasome, leading to the downregulation of these oncogenes and, consequently, cell cycle arrest and apoptosis in cancer cells.

Applications in Antibody-Drug Conjugates (ADCs)

N-Boc-PEG4-bromide can also be adapted for use in the synthesis of ADCs. In this context, the linker connects a monoclonal antibody to a potent cytotoxic drug. The Boc-protected amine allows for a controlled, sequential conjugation strategy.

Experimental Protocol: Synthesis of an ADC

This protocol outlines a general strategy for synthesizing an ADC using N-Boc-PEG4-bromide, where the linker is first attached to the cytotoxic payload, and then the antibody is conjugated.

Step 1: Conjugation of the Cytotoxic Payload to the Linker

-

Reaction Setup: Dissolve a cytotoxic payload containing a nucleophilic group (e.g., a phenol or amine) (1.0 equivalent) and N-Boc-PEG4-bromide (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF).

-

Base Addition: Add a suitable base (e.g., potassium carbonate or DIPEA) (2-3 equivalents).

-

Reaction Conditions: Stir the reaction at an appropriate temperature (e.g., room temperature to 60°C) for 4-16 hours.

-

Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, perform an appropriate aqueous work-up and purify the payload-PEG4-N-Boc conjugate by flash column chromatography or preparative HPLC.

Step 2: Boc Deprotection

-

Follow the deprotection procedure as described in Step 2 of the PROTAC synthesis protocol to yield the payload-PEG4-amine intermediate.

Step 3: Antibody Conjugation

-

Payload Activation (if necessary): If the payload-linker conjugate has a terminal carboxylic acid, it can be activated to an N-hydroxysuccinimide (NHS) ester. Dissolve the conjugate (1.0 equivalent), NHS (1.2 equivalents), and a carbodiimide coupling agent like EDC (1.5 equivalents) in anhydrous DMF or DMSO. Stir at room temperature for 1-2 hours.

-

Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0), at a concentration of 1-10 mg/mL.

-

Conjugation Reaction: Add a molar excess of the activated payload-linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.

-

Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final ADC using Size Exclusion Chromatography (SEC) or dialysis to remove unreacted payload-linker and other small molecules.

ADC Synthesis Workflow

This technical guide provides a foundational understanding of N-Boc-PEG4-bromide for its application in the synthesis of PROTACs and ADCs. The provided protocols are representative and may require optimization for specific ligands, payloads, and antibodies. Researchers should consult relevant literature for more specific reaction conditions and characterization techniques.

References

N-Boc-PEG4-bromide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-Boc-PEG4-bromide, a versatile heterobifunctional linker. Given the limited availability of direct quantitative data in published literature, this guide synthesizes information from analogous compounds and provides detailed experimental protocols to enable researchers to determine precise characteristics in their own laboratories.

Core Concepts: Structure and Properties

N-Boc-PEG4-bromide is a polyethylene glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a reactive bromide at the other. The tetraethylene glycol (PEG4) spacer is a key structural element, imparting hydrophilicity which can enhance the aqueous solubility of conjugates.[1][2] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc group provides a stable protecting group for the amine that can be readily removed under acidic conditions.[1][2]

Molecular Structure:

Caption: Chemical Structure of N-Boc-PEG4-bromide.

Solubility Profile

While specific quantitative solubility data for N-Boc-PEG4-bromide is not widely published, a qualitative and predictive assessment can be made based on its structural components and data from analogous PEGylated molecules.

Qualitative Solubility:

The amphiphilic nature of N-Boc-PEG4-bromide, with its nonpolar Boc group and polar PEG chain, allows for solubility in a range of organic solvents. It is reported to be soluble in dichloromethane (DCM).[2] The hydrophilic PEG4 spacer is expected to confer at least moderate solubility in aqueous media.[1][2]

Predicted Solubility in Common Laboratory Solvents:

Based on the properties of its structural components, the predicted solubility of N-Boc-PEG4-bromide is summarized below.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | The high polarity and hydrogen bond accepting capability of these solvents will readily solvate the PEG chain. |

| Chlorinated | Dichloromethane (DCM) | High | The overall organic character of the molecule suggests good solubility. Solubility in DCM is also reported by suppliers.[2] |

| Polar Protic | Methanol, Ethanol | High | The ether oxygens of the PEG chain and the carbonyl of the Boc group can form hydrogen bonds with protic solvents. |

| Aqueous Buffers | PBS, Tris Buffer | Moderate | The hydrophilic PEG4 chain is expected to confer good water solubility. |

| Non-polar | Toluene, Hexanes | Low to Moderate | While the PEG chain reduces overall lipophilicity, some solubility is expected due to the t-butyl group and the hydrocarbon backbone. |

Experimental Protocol: Determination of Quantitative Solubility

For applications requiring precise solubility data, the following experimental protocol, adapted from methodologies for similar compounds, is recommended.

Objective: To determine the quantitative solubility of N-Boc-PEG4-bromide in a selection of solvents at a specified temperature.

Materials:

-

N-Boc-PEG4-bromide

-

Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Water)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker

-

Centrifuge

-

HPLC or UPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Boc-PEG4-bromide to a pre-weighed glass vial. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly and place it in a shaker/incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for 24-48 hours to ensure saturation.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to obtain a clear, saturated solution.

-

-

Quantification:

-

Prepare a series of standard solutions of N-Boc-PEG4-bromide of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UPLC method.

-

Analyze the filtered saturated solution using the same method.

-

Determine the concentration of N-Boc-PEG4-bromide in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L at the specified temperature.

-

Caption: Experimental workflow for determining quantitative solubility.

Stability Profile and Storage

The stability of N-Boc-PEG4-bromide is primarily influenced by the lability of the Boc protecting group and the integrity of the PEG chain.

Recommended Storage:

For long-term storage, it is recommended to store N-Boc-PEG4-bromide at -20°C, sealed in a dry environment to prevent degradation.[3][4]

pH Stability:

-

Acidic Conditions: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions and will be cleaved to reveal the free amine.[2][5] The kinetics of this deprotection can be dependent on the acid concentration.[6]

-

Neutral and Basic Conditions: The Boc group is generally stable to basic and nucleophilic conditions. The PEG linker itself is also considered stable under both acidic and basic conditions.

Thermal and Photolytic Stability:

While specific data for N-Boc-PEG4-bromide is unavailable, polyethylene glycol linkers are generally considered to be thermally stable. However, exposure to high temperatures or UV light could potentially lead to degradation. A forced degradation study is the most effective way to determine the stability under these conditions.

Experimental Protocol: Forced Degradation Study

This protocol is adapted from a study on a similar compound, BnO-PEG4-Boc, and is designed to identify potential degradation products and pathways.[3]

Objective: To assess the stability of N-Boc-PEG4-bromide under various stress conditions.

Materials:

-

N-Boc-PEG4-bromide

-

Acetonitrile/water or other suitable solvent system

-

0.1 M HCl (for acidic stress)

-

0.1 M NaOH (for basic stress)

-

3% H₂O₂ (for oxidative stress)

-

Heating apparatus (e.g., oven)

-

UV lamp (e.g., 254 nm)

-

RP-HPLC-MS system

Methodology:

-

Sample Preparation: Prepare separate solutions of N-Boc-PEG4-bromide in a suitable solvent (e.g., acetonitrile/water). Prepare a control sample stored under the recommended conditions (-20°C, protected from light).

-

Stress Conditions:

-

Acidic: Add 0.1 M HCl and incubate at room temperature for 24 hours.

-

Basic: Add 0.1 M NaOH and incubate at room temperature for 24 hours.

-

Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 60°C for 48 hours.

-

Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis:

-

After the incubation period, quench the reactions if necessary (e.g., neutralize acidic and basic solutions).

-

Analyze the stressed samples and the control sample by RP-HPLC-MS.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Identify and characterize any degradation products by their mass-to-charge ratio and fragmentation patterns.

-

Calculate the percentage of remaining N-Boc-PEG4-bromide to assess the extent of degradation under each condition.

-

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the known chemistry of the functional groups present in N-Boc-PEG4-bromide, the following degradation pathways can be anticipated:

-

Acid-Catalyzed Deprotection: The primary degradation pathway under acidic conditions is the cleavage of the Boc group to yield the free amine, tert-butyl cation (which can be scavenged by nucleophiles or eliminate to isobutylene), and carbon dioxide.

Caption: Acid-catalyzed deprotection of the Boc group.

-

Oxidative Degradation of the PEG Chain: The polyethylene glycol chain can be susceptible to oxidative degradation, which can be initiated by factors such as light or trace metal ions. This can lead to the formation of hydroperoxide intermediates and subsequent chain scission, resulting in various byproducts like formaldehyde, acetaldehyde, and organic acids.

Caption: Oxidative degradation pathway of the PEG chain.

Summary

N-Boc-PEG4-bromide is a valuable linker with a predicted solubility profile that makes it suitable for a variety of applications in both aqueous and organic media. Its stability is largely dictated by the acid-lability of the Boc protecting group. For critical applications, it is highly recommended that researchers perform quantitative solubility and forced degradation studies using the protocols outlined in this guide to obtain precise data relevant to their specific experimental conditions.

References

- 1. N-Boc-PEG4-Bromide - CD Bioparticles [cd-bioparticles.net]

- 2. N-Boc-PEG4-bromide, 1392499-32-9 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety of N-Boc-PEG4-bromide

This guide provides a comprehensive overview of the safety information for N-Boc-PEG4-bromide, a heterobifunctional PEG linker used in bioconjugation and drug delivery applications. The information is compiled for researchers, scientists, and drug development professionals to ensure safe handling and use of this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | N-tert-butoxycarbonyl-1-amino-11-bromo-3,6,9-trioxaundecane |

| Synonyms | N-Boc-PEG4-bromide, tert-butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate |

| CAS Number | 1309453-21-4 (Note: Multiple CAS numbers appear in search results for similar structures, this is one of the commonly listed ones) |

| Molecular Formula | C15H30BrNO6 |

| Molecular Weight | 400.31 g/mol [1] |

Hazard Identification

N-Boc-PEG4-bromide is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Code | Hazard Statement |

| Acute toxicity, oral | H302 | Harmful if swallowed.[2][3] |

| Skin corrosion/irritation | H315 | Causes skin irritation.[3][4] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[3][4] |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[3][4] |

Signal Word: Warning

First-Aid Measures

In case of exposure to N-Boc-PEG4-bromide, the following first-aid measures should be taken. It is crucial to consult a physician and show them the Safety Data Sheet.

| Exposure Route | First-Aid Measures |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][5] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2][5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][5] |

Handling and Storage

Proper handling and storage are essential to minimize the risks associated with N-Boc-PEG4-bromide.

| Aspect | Recommendations |

| Safe Handling | Avoid contact with skin and eyes.[2] Avoid formation of dust and aerosols.[2] Provide appropriate exhaust ventilation at places where dust is formed.[2] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Not specified in search results |

| Odor | Not specified in search results |

| Melting Point | Not specified in search results |

| Boiling Point | Not specified in search results |

| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media.[6] |

Experimental Protocols

No detailed experimental protocols for safety and toxicology studies of N-Boc-PEG4-bromide were available in the public domain search results. The hazard classifications are typically derived from data from similar compounds or computational toxicology models.

Visualizations

Logical Workflow for Safe Handling of N-Boc-PEG4-bromide

The following diagram illustrates the key steps for the safe handling of N-Boc-PEG4-bromide in a laboratory setting, from receipt of the chemical to its final disposal.

Caption: Workflow for the safe handling of N-Boc-PEG4-bromide.

Signaling Pathway for Irritation

The following diagram illustrates a simplified, hypothetical signaling pathway that could be initiated upon exposure of epithelial cells (skin, eyes, respiratory tract) to an irritant like N-Boc-PEG4-bromide, leading to an inflammatory response.

Caption: Simplified signaling pathway for chemical-induced irritation.

References

- 1. N-Boc-PEG4-bromide, CAS 1392499-32-9 | AxisPharm [axispharm.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. N-Boc-PEG4-bromide, 1392499-32-9 | BroadPharm [broadpharm.com]

A Comprehensive Guide to Bifunctional PEG Linkers in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics and bioconjugation, polyethylene glycol (PEG) linkers have emerged as indispensable tools. Their ability to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules has revolutionized drug delivery and the development of novel therapeutics. This technical guide provides a comprehensive overview of bifunctional PEG linkers, their core principles, applications, and the experimental methodologies crucial for their successful implementation.

Core Concepts: Understanding Bifunctional PEG Linkers

At its core, a PEG linker is a flexible, hydrophilic spacer composed of repeating ethylene oxide units. Bifunctional PEG linkers are characterized by the presence of reactive functional groups at both ends of the polymer chain. These linkers are broadly classified into two main categories:

-

Homobifunctional PEG Linkers: These possess two identical reactive groups (X-PEG-X). Their symmetrical nature makes them primarily suitable for cross-linking identical molecules or for polymerization and hydrogel formation.

-

Heterobifunctional PEG Linkers: These feature two different reactive groups (X-PEG-Y). This dual reactivity allows for the controlled, sequential conjugation of two distinct molecular entities, which is critical for creating complex bioconjugates.

The choice between a homobifunctional and a heterobifunctional PEG linker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final product. Heterobifunctional linkers are often the preferred choice for complex applications like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) due to the precise control they offer over the conjugation process.

Key Advantages of PEGylation

The covalent attachment of PEG chains to molecules, a process known as PEGylation, offers a multitude of benefits that enhance the therapeutic properties of biomolecules:

-

Enhanced Solubility and Stability: The hydrophilic nature of PEG increases the solubility of hydrophobic drugs and proteins, preventing aggregation. It also shields the attached molecule from enzymatic degradation.

-

Prolonged Plasma Half-Life: PEGylation increases the hydrodynamic size of a molecule, which reduces its renal clearance and prolongs its circulation time in the bloodstream.

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of a protein, potentially lowering the risk of an immune response.

-

Tunable Properties: The ability to adjust the length of the PEG chain allows for precise control over the physicochemical properties of the bioconjugate.

Comparative Analysis: Homobifunctional vs. Heterobifunctional PEG Linkers

The fundamental difference in the architecture of homobifunctional and heterobifunctional PEG linkers dictates their utility in various bioconjugation strategies. Homobifunctional linkers necessitate a one-pot reaction, which can lead to a heterogeneous mixture of products, including undesirable polymers. In contrast, the orthogonal reactive ends of heterobifunctional linkers enable a controlled, two-step conjugation process, significantly reducing the formation of unwanted byproducts and resulting in a more homogenous final product.

Quantitative Data on Bifunctional PEG Linkers

The selection of a PEG linker is a data-driven process. The following tables summarize key quantitative data to inform the design of bioconjugates.

Table 1: Common Bifunctional PEG Linker Chemistries

| Linker Type | Functional Groups | Target Residues | Key Application |

| Homobifunctional | NHS esters | Amines (Lysine, N-terminus) | Protein Crosslinking |

| Maleimides | Thiols (Cysteine) | Thiol-Thiol Conjugation | |

| Heterobifunctional | NHS-PEG-Maleimide | Amines and Thiols | Antibody-Drug Conjugates |

| Azide-PEG-Alkyne | Bioorthogonal targets | Click Chemistry Labeling | |

| Hydrazide-PEG-NHS | Carbonyls and Amines | Glycoprotein Conjugation |

Table 2: Effect of PEG Linker Length on Miniaturized ADC Properties

This table presents data on affibody-based drug conjugates where a bifunctional PEG chain links the affibody (ZHER2) to the cytotoxic drug MMAE.

| Conjugate Name | PEG Linker MW (kDa) | Half-life (min) | Half-life Increase (x-fold vs. HM) | In Vitro Cytotoxicity Reduction (x-fold vs. HM) |

| HM | 0 (SMCC linker) | 19.6 | 1.0 | 1.0 |

| HP4KM | 4 | ~49 | 2.5 | 4.5 |

| HP10KM | 10 | ~219.5 | 11.2 | 22.0 |

*Data sourced from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains significantly prolong half-life, they also reduce in-vitro cytotoxicity. The 10 kDa PEG linker provided the best overall therapeutic effect in animal models due to the substantial half-life

The Strategic Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a foundational technology in modern therapeutics and diagnostics. The linker or spacer that connects these molecular entities is a critical determinant of the conjugate's overall performance. Among the various linker technologies, polyethylene glycol (PEG) spacers have become an indispensable tool.[1][2][3] PEG is a hydrophilic, biocompatible, and flexible polymer that, when incorporated as a spacer, profoundly influences the physicochemical and pharmacological properties of bioconjugates.[2][4] This technical guide provides a comprehensive overview of the pivotal role of PEG spacers in bioconjugation, detailing their properties, impact on bioconjugate performance, and key experimental methodologies.

Core Principles and Advantages of PEG Spacers

The strategic incorporation of PEG spacers into bioconjugate design offers a multitude of advantages that address common challenges in drug development.[5] These benefits stem from the unique physicochemical properties of the polyethylene glycol chain.

Enhanced Solubility and Reduced Aggregation: A significant hurdle in the development of bioconjugates, particularly with hydrophobic small molecule drugs, is poor aqueous solubility, which can lead to aggregation and loss of function.[4][6] The hydrophilic nature of PEG spacers, owing to the repeating ether units that form hydrogen bonds with water, significantly enhances the overall solubility of the bioconjugate in aqueous environments.[4][7][8] This property is crucial for maintaining the stability and biological activity of therapeutics.[4]

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy for improving the pharmacokinetic (PK) profile of a therapeutic molecule.[5] The PEG chain increases the hydrodynamic radius of the bioconjugate, which reduces renal clearance and extends its circulation half-life.[2][5] This prolonged exposure can lead to a better therapeutic index and less frequent dosing for patients.[2][5]

Reduced Immunogenicity: The flexible and hydrophilic PEG chain creates a "stealth" effect by forming a hydration shell around the bioconjugate.[2][5] This shield can mask immunogenic epitopes on the molecule's surface, reducing its recognition by the immune system and minimizing the risk of an adverse immune response.[2][5] While anti-PEG antibodies have been observed in some cases, PEGylation is a widely used strategy to decrease the immunogenicity of therapeutic proteins.[9][10]

Minimized Steric Hindrance: The flexible nature of the PEG spacer provides optimal spatial separation between the conjugated molecules.[11] This is critical for preserving the biological activity and binding affinity of the biomolecule, ensuring that the conjugated payload does not interfere with its target engagement.[11]

Types of PEG Spacers in Bioconjugation

PEG spacers can be categorized based on their structure, offering a range of options to suit specific bioconjugation needs.

-

Linear PEG Spacers: These are the most common type, consisting of a straight chain of repeating ethylene glycol units with reactive functional groups at one or both ends.[12]

-

Branched PEG Spacers: These have multiple PEG chains radiating from a central core, which can increase the hydrodynamic volume and shielding effect more significantly than linear PEGs of the same molecular weight.[13]

-

Heterobifunctional PEG Spacers: These spacers possess different reactive groups at each end of the PEG chain, enabling the specific and sequential conjugation of two different molecules.[12]

Quantitative Impact of PEG Spacers on Bioconjugate Properties

The length and architecture of the PEG spacer are critical design parameters that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key bioconjugate attributes.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics

| PEG Linker Length (Number of PEG units) | Tumor Growth Inhibition (%) | Plasma Exposure (AUC) | Tumor to Plasma Exposure Ratio | Reference |

| 0 (Non-PEGylated) | 11% | Baseline | Baseline | [7] |

| 2 | 35-45% | Increased vs. Non-PEGylated | Lower | [7] |

| 4 | 35-45% | Increased vs. Non-PEGylated | Lower | [7] |

| 8 | 75-85% | Significantly Increased | Higher | [7] |

Table 2: Influence of PEG Spacer Length on Binding Affinity

| Conjugate | Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM | IC50 (nM) | Reference |

| natGa-NOTA-PEGn-RM26 | mini-PEG | 2 | - | 3.1 ± 0.2 | [8] |

| natGa-NOTA-PEGn-RM26 | mini-PEG | 3 | - | 3.9 ± 0.3 | [8] |

| natGa-NOTA-PEGn-RM26 | mini-PEG | 4 | - | 5.4 ± 0.4 | [8] |

| natGa-NOTA-PEGn-RM26 | mini-PEG | 6 | - | 5.8 ± 0.3 | [8] |

Table 3: Impact of PEGylation on Pharmacokinetic Parameters of an ADC

| PEG Size | Clearance Rate (mL/hr/kg) | Tolerability in Mice (at 50 mg/kg) | Reference |

| < PEG8 | Rapidly Increased | Not Tolerated | [14] |

| ≥ PEG8 | Plateaued at a lower rate | Tolerated | [14] |

Key Experimental Protocols in Bioconjugation

Detailed and robust experimental protocols are essential for the successful synthesis and characterization of PEGylated bioconjugates.

Protocol 1: Amine-Reactive PEGylation of an Antibody using an NHS Ester

This protocol describes the non-specific labeling of an antibody through its primary amine groups (lysine residues and N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated PEG.[12]

Materials:

-

Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[12]

-

m-PEG-NHS ester.[12]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[12]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[15]

-

Purification system (e.g., size-exclusion chromatography column).[12]

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.[12]

-

PEG-NHS Ester Preparation: Allow the PEG-NHS ester vial to equilibrate to room temperature before opening. Dissolve the required amount in DMSO or DMF to create a stock solution (e.g., 10 mM) immediately before use.[12][16]

-

Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the dissolved PEG-NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10%.[15][17]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[12][16]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[12]

-

Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis to obtain the purified PEGylated antibody.[12]

Protocol 2: Thiol-Specific PEGylation using a Maleimide

This protocol outlines the site-specific conjugation of a maleimide-activated PEG to a thiol group on a protein, which can be naturally occurring or introduced through protein engineering.[18]

Materials:

-

Thiol-containing protein solution (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5).[18]

-

Maleimide-PEG.[19]

-

Reducing agent (e.g., TCEP), if disulfide bond reduction is needed.[18]

-

Purification system (e.g., size-exclusion chromatography column).[19]

Procedure:

-

Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature.[18][20] Remove the excess reducing agent before proceeding.

-

Maleimide-PEG Preparation: Dissolve the Maleimide-PEG in the conjugation buffer to create a stock solution (e.g., 10 mg/mL) immediately before use.[19]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG to the thiol-containing protein solution.[19][21]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent maleimide.[18][19]

-

Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted Maleimide-PEG and any unreacted protein.[18][19]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with a PEG Linker

This protocol describes the general workflow for Fmoc-based solid-phase peptide synthesis utilizing a PEG-functionalized resin, which improves solvation and reaction kinetics.[1]

Materials:

-

Fmoc-protected amino acids.

-

PEG-based resin (e.g., TentaGel).[1]

-

DMF (N,N-dimethylformamide).[1]

-

Deprotection solution (e.g., 20% piperidine in DMF).[1]

-

Coupling reagents (e.g., HBTU, DIPEA).

-

Cleavage cocktail (e.g., TFA-based).

-

Cold diethyl ether.[1]

Procedure:

-

Resin Swelling: Swell the PEG-based resin in DMF for 30-60 minutes.[1]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with the deprotection solution.[1]

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.[1]

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and add it to the resin to form a new peptide bond.[1]

-

Washing: Wash the resin with DMF to remove excess reagents.[1]

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[1]

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[1]

-

Isolation and Purification: Isolate the peptide by centrifugation and purify it using techniques such as reverse-phase HPLC.[1]

Visualizing Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental workflows. The following are examples of logical relationships and pathways relevant to bioconjugation, represented in the DOT language for Graphviz.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Presentation to T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEGylation is effective in reducing immunogenicity, immunotoxicity, and hepatotoxicity of α-momorcharin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 16. broadpharm.com [broadpharm.com]

- 17. confluore.com [confluore.com]

- 18. benchchem.com [benchchem.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 21. confluore.com [confluore.com]

A Deep Dive into PROTAC and ADC Linker Chemistry: A Technical Guide for Drug Development Professionals

An in-depth technical guide on the core principles of Proteolysis Targeting Chimera (PROTAC) and Antibody-Drug Conjugate (ADC) linker chemistry, designed for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles governing the design and function of linkers in two revolutionary therapeutic modalities: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will explore the chemical strategies, structure-activity relationships, and critical parameters that influence the efficacy, selectivity, and pharmacokinetic properties of these complex molecules. Detailed experimental protocols for key validation assays are provided, along with a quantitative comparison of linker performance to aid in rational drug design.

Core Principles of PROTAC Linker Chemistry

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is not merely a spacer but an active modulator that dictates the spatial orientation and proximity of the POI and the E3 ligase, which is fundamental to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1]

The formation of this ternary complex is the cornerstone of PROTAC-mediated protein degradation.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to act catalytically.[3][4]

The Critical Role of the Linker in PROTAC Efficacy

The linker's properties—its length, composition, rigidity, and attachment points—profoundly influence a PROTAC's performance.[1][5] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1]

-

Linker Length: The length of the linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.[3] A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase.[5] Conversely, an excessively long linker may result in an inefficient or unproductive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5]

-

Linker Composition and Properties: The chemical makeup of the linker influences a PROTAC's physicochemical properties, such as solubility and cell permeability, which are crucial for its drug-like properties.[1]

-

Alkyl Chains: These are common due to their synthetic accessibility and flexibility. However, they are generally hydrophobic, which can negatively impact solubility.[1]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units and are frequently used to enhance aqueous solubility and cell permeability.[1][3] The ether oxygens can act as hydrogen bond acceptors, further improving solubility.[1]

-

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax).[6]

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG | 12 | 25 | >90 | [5] |

| BRD4 | VHL | PEG | 16 | 10 | >95 | [5] |

| BRD4 | VHL | PEG | 20 | 50 | ~80 | [5] |

| ERα | CRBN | Alkyl/Ether | 12 | 100 | ~70 | [5] |

| ERα | CRBN | Alkyl/Ether | 16 | 20 | >90 | [7][8] |

| ERα | CRBN | Alkyl/Ether | 20 | 80 | ~75 | [5] |

| TBK1 | CRBN | Alkyl/Ether | <12 | No degradation | - | [9] |

| TBK1 | CRBN | Alkyl/Ether | 12 | 292 | 76 | [9] |

Core Principles of ADC Linker Chemistry

Antibody-drug conjugates (ADCs) are targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[10] The linker is a critical component that connects the antibody and the payload, dictating the ADC's stability, mechanism of action, and overall therapeutic index.[10] The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design.[10]

Cleavable vs. Non-Cleavable Linkers

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[10]

-

Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes, lower pH, or a higher reducing potential.[10] This "molecular switch" allows for the release of the payload in its free, unmodified form.[10]

-

Protease-Sensitive Linkers: Incorporate a specific peptide sequence (e.g., valine-citrulline) that is cleaved by lysosomal proteases like cathepsin B.[11]

-

pH-Sensitive Linkers: Utilize acid-labile groups like hydrazones that are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.8-6.0) compared to the bloodstream (pH 7.4).[11]

-

Glutathione-Sensitive Linkers: Contain disulfide bonds that are reduced and cleaved in the cytoplasm, which has a significantly higher concentration of glutathione than the plasma.[11]

-

-

Non-Cleavable Linkers: These form a highly stable bond (e.g., a thioether bond) that is resistant to enzymatic or chemical cleavage.[10] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[10][12]

ADC Mechanism of Action and Intracellular Trafficking

The following diagram illustrates the mechanism of action and intracellular trafficking of an ADC.

Quantitative Comparison of ADC Linker Stability

The stability of an ADC in plasma is a critical determinant of its therapeutic index.[13] Premature release of the payload can lead to off-target toxicity, while a linker that is too stable may inhibit efficient drug release at the tumor site.[13]

| Linker Type | Cleavage Mechanism | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations | Reference |

| Non-Cleavable | |||||

| SMCC (Thioether) | Antibody Degradation | High | High | Highly stable, relies on lysosomal degradation for payload release.[10] | [10] |

| Cleavable | |||||

| Valine-Citrulline (VC) | Protease (Cathepsin B) | High | Low to Moderate | Susceptible to cleavage by mouse carboxylesterase, leading to premature payload release in mice.[14][15] | [14][15] |

| Valine-Alanine (VA) | Protease | High | High | More stable in mouse plasma compared to VC linkers.[10] | [10] |

| Hydrazone | pH-sensitive | Moderate | Moderate | Hydrolyzes in acidic environments; can exhibit some instability in circulation.[11] | [11] |

| Disulfide | Reduction (Glutathione) | Low to Moderate | Low to Moderate | Less stable due to reducing agents present in plasma.[11] | [11] |

| Glutamic acid-Valine-Citrulline (EVCit) | Protease | High (No significant degradation in 28 days) | High (Almost no linker cleavage in 14 days) | Demonstrates high stability in both human and mouse plasma.[15] | [15] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs and ADCs.

PROTAC Experimental Protocols

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4][9]

-

Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[9]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[4]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli sample buffer, and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[4]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

-

Immunoblotting: Block the membrane with a suitable blocking buffer for 1 hour. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[4]

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[9]

A variety of biophysical techniques can be employed to characterize the formation and stability of PROTAC-induced ternary complexes.[12][16][17]

-

Surface Plasmon Resonance (SPR): Immobilize one protein (e.g., E3 ligase) on a sensor chip. Flow a solution of the PROTAC over the surface to measure binary binding. Then, flow a pre-incubated mixture of the PROTAC and the target protein to measure ternary complex formation.[17]

-

Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing one of the proteins to determine the binary binding affinity. To measure ternary complex formation, titrate the PROTAC into a solution containing a pre-formed binary complex of the other two components.[17]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Label the POI with a TR-FRET donor and the E3 ligase with a compatible acceptor. In the presence of a PROTAC that induces complex formation, the donor and acceptor are brought into proximity, resulting in an increased FRET signal.[2][17]

ADC Experimental Protocols

This protocol is used to determine the potency (IC50) of an ADC in killing target cancer cells.[18]

-

Cell Seeding: Seed target antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.[18]

-